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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2-Bromo-3-methylpyridine and

its derivatives. The following sections detail the experimental data and protocols for various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy. This information is intended to serve as a valuable resource for the identification,

characterization, and quality control of these compounds in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Bromo-3-
methylpyridine and a selection of its derivatives.

¹H and ¹³C NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The chemical shifts (δ) in ppm are reported relative to a

standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 2-Bromo-3-methylpyridine and Derivatives in

CDCl₃
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Compound H-4 H-5 H-6
Methyl
Protons

Other
Protons

2-Bromo-3-

methylpyridin

e

7.55-7.50 (m) 7.26-7.21 (m) 8.30-8.40 (m) 2.50 (s)

2-

Bromopyridin

e[1]

7.46-7.44 (m) 7.26-7.21 (m) 8.30-8.40 (m) -

2-Bromo-6-

methylpyridin

e

7.40 (t) 7.05 (d) - 2.55 (s)

2-Amino-3-

bromopyridin

e

7.50 (dd) 6.75 (dd) 8.05 (dd) -
4.80 (br s,

NH₂)

2-Bromo-3-

hydroxypyridi

ne

~7.3 (m) ~6.9 (m) ~8.0 (d) -
~5.5 (br s,

OH)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Bromo-3-methylpyridine and Derivatives in

CDCl₃
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Compoun
d

C-2 C-3 C-4 C-5 C-6
Methyl
Carbon

2-Bromo-3-

methylpyrid

ine

~142 ~133 ~138 ~123 ~150 ~18

2-

Bromopyrid

ine[1]

142.4 128.4 138.6 122.8 150.3 -

2-Bromo-6-

methylpyrid

ine

~141 ~128 ~138 ~122 ~158 ~24

2-Amino-3-

bromopyrid

ine

~158 ~109 ~140 ~115 ~148 -

2-Bromo-3-

hydroxypyri

dine

~148 ~145 ~125 ~118 ~140 -

FTIR Spectroscopy Data
FTIR spectroscopy provides information about the functional groups present in a molecule

through their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) of 2-Bromo-3-methylpyridine and

Derivatives
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Compound
C-H stretch
(aromatic)

C=C, C=N
stretch

C-H bend
(aromatic)

C-Br stretch
Other
Bands

2-Bromo-3-

methylpyridin

e[2]

3100-3000 1600-1400 900-690 ~600
2950 (C-H,

CH₃)

2-Bromo-3-

methoxypyridi

ne[3][4]

3100-3000 1600-1400 900-690 ~600

2940 (C-H,

OCH₃), 1250

(C-O)

2-Amino-3-

bromopyridin

e[5]

3100-3000 1620-1450 900-690 ~580
3400-3200

(N-H stretch)

2-Bromo-3-

hydroxypyridi

ne

3100-3000 1610-1430 900-690 ~590

3400-3200

(O-H stretch,

broad)

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectrometry Fragments (m/z) of 2-Bromo-3-methylpyridine and

Derivatives
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Compound
Molecular Ion
[M]⁺

[M-Br]⁺ [M-HCN]⁺
Other Key
Fragments

2-Bromo-3-

methylpyridine
171/173 92 144/146 65

2-Bromo-3-

methoxypyridine[

6]

187/189 108 160/162
144/146 ([M-

CH₃-CO]⁺)

2-Amino-3-

bromopyridine[7]
172/174 93 145/147 66

Nitro-2-

bromopyridine

Derivatives

Varies Varies Varies
[M-NO₂]⁺, [M-

NO]⁺[8][9]

UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems.

Table 5: UV-Vis Absorption Maxima (λmax, nm) of Pyridine and Derivatives

Compound λmax 1 (nm) λmax 2 (nm) Solvent

Pyridine[10] 202 254 Acidic Mobile Phase

Substituted Pyridine

N-Oxides[11]
Varies (π-π) Varies (n-π) Acetonitrile

2-Amino-3-

cyanopyridine

Derivatives[12]

350-437

(Fluorescence)
Various

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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NMR Spectroscopy
Sample Preparation: 5-25 mg of the compound was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[13] For ¹³C NMR, a higher

concentration of 50-100 mg was used to obtain a good signal-to-noise ratio.[13]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.[14][15]

¹H NMR Parameters: A standard single-pulse sequence was used with an acquisition time of

2-4 seconds and a relaxation delay of 1-5 seconds.[13] Typically, 16 to 64 scans were

acquired.[13]

¹³C NMR Parameters: A single-pulse sequence with proton decoupling was used. The

acquisition time was typically 1-2 seconds.

Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26

ppm for ¹H and δ = 77.16 ppm for ¹³C).

FTIR Spectroscopy
Sample Preparation:

Liquid Samples: A thin film of the neat liquid was placed between two potassium bromide

(KBr) plates.

Solid Samples: A KBr pellet was prepared by grinding 1-2 mg of the solid sample with

approximately 100 mg of dry KBr powder and pressing the mixture in a hydraulic press.

[16] Alternatively, Attenuated Total Reflectance (ATR) was used by placing a small amount

of the sample directly on the ATR crystal.[16]

Instrumentation: Spectra were recorded on an FTIR spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector.[16]

Data Acquisition: Spectra were collected in the mid-infrared range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.[16] To improve the signal-to-noise ratio, 16 to 32 scans were co-added.

[16] A background spectrum was recorded and automatically subtracted from the sample

spectrum.[16]
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Mass Spectrometry
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion

or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) was the primary method used for fragmentation analysis,

employing a standard electron energy of 70 eV. For softer ionization, Electrospray Ionization

(ESI) or Chemical Ionization (CI) can be utilized.[17][18][19][20]

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Mass spectra were recorded over a mass range of m/z 50-500.

UV-Vis Spectroscopy
Sample Preparation: Solutions of the compounds were prepared in a suitable UV-transparent

solvent, such as ethanol or acetonitrile, at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Data Acquisition: Absorption spectra were recorded from 200 to 400 nm. The solvent was

used as a reference.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 2-Bromo-3-methylpyridine and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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